
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the oxadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is not fully understood. However, studies have shown that it may act by inhibiting specific enzymes or proteins involved in various biological pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, it has been found to reduce inflammation and oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological pathways. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide. One direction is to further investigate its anticancer properties and its potential as a therapeutic agent for cancer. Another direction is to explore its antimicrobial properties and its potential as a new class of antibiotics. Additionally, further research is needed to fully understand its mechanism of action and its potential as a fluorescent probe for imaging applications.
Synthesemethoden
The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide involves the reaction between 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and o-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has shown potential applications in various scientific fields. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been investigated as a potential therapeutic agent for Alzheimer's disease and as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-9-5-8-14-19(15)23-21(26)17-12-6-7-13-18(17)22-24-20(25-27-22)16-10-3-2-4-11-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIHDUSJOROGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)

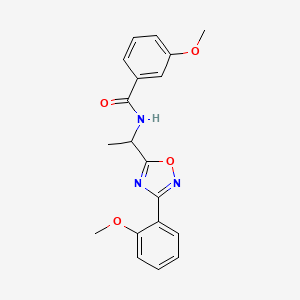

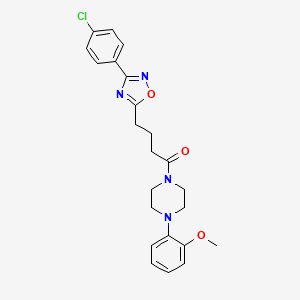

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)
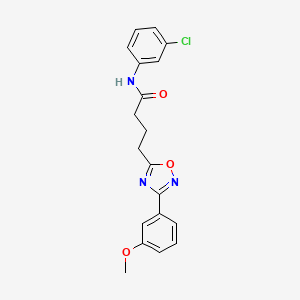

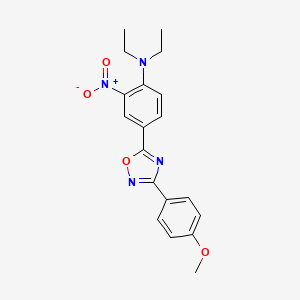
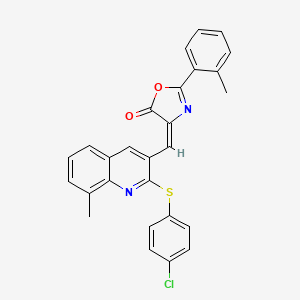
![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)